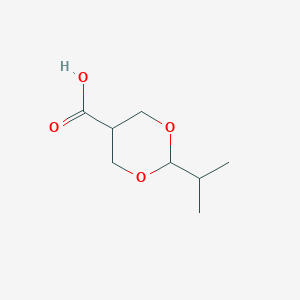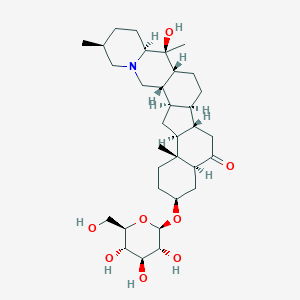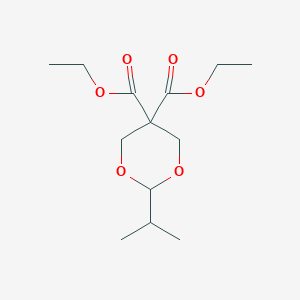
Benzyl Alcohol Glucuronide
Vue d'ensemble
Description
Benzyl Alcohol Glucuronide is a chemical compound . It contains a total of 37 bonds, including 21 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 4 hydroxyl groups, 3 secondary alcohols, and 2 ethers .
Synthesis Analysis
Benzyl alcohol, which is a precursor to Benzyl Alcohol Glucuronide, can be produced industrially from toluene via benzyl chloride, which is hydrolyzed . Alternatively, it can also be synthesized through the reaction of benzaldehyde with sodium bisulfite, forming benzyl alcohol as a byproduct . A novel strategy has been developed in which catalytic processes are suitable for the selective hydrogenation of benzaldehyde under visible light illumination .Molecular Structure Analysis
Benzyl Alcohol Glucuronide has a molecular formula of C13H16O7 . It contains a total of 36 atoms, including 16 Hydrogen atoms, 13 Carbon atoms, and 7 Oxygen atoms . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of Benzyl Alcohol Glucuronide molecule .Chemical Reactions Analysis
The synthesis of benzyl alcohol involves process optimization, photo-illuminated liquid phase hydrogenation, and the use of improved green catalysts from natural zeolite . The best catalytic performance was obtained at 2Pd/APTMSCLI with total conversion and 100% BA selectivity .Physical And Chemical Properties Analysis
At room temperature, benzyl alcohol is a liquid substance. It has a boiling point of around 205.3°C and a density of 1.044 g/cm^3 . It is soluble in water and can mix with most organic solvents like ethanol, ether, and chloroform .Applications De Recherche Scientifique
Synthesis of Glycosides
Benzyl Alcohol Glucuronide can be used in the synthesis of glycosides of glucuronic, galacturonic and mannuronic acids . These glycosides are biologically active compounds that are present in many drugs and endogenous compounds . The synthesis of these glycosides requires the formation of a glycoside-bond, which is challenging due to the presence of the electron-withdrawing C-5 carboxylic group .
Prodrug Synthesis
Benzyl Alcohol Glucuronide can be used in the synthesis of prodrugs . For example, the metabolism of tizoxanide leads to the O-aryl glucuronide 106, which was efficiently synthesized in four steps from benzyl salicylate 104 and showed a low antibacterial activity .
Selective Oxidation
Benzyl Alcohol Glucuronide can be used in selective oxidation processes . The reactivity of ketyl radicals and benzoyl radicals, two key intermediates of photo-induced oxidation of benzyl alcohol, can be stabilized by the host–guest interaction of the radicals with cucurbit [7]uril . This results in the selectivity of photo-induced oxidation from benzyl alcohol to aldehyde being significantly improved .
Catalytic Oxidation
Benzyl Alcohol Glucuronide can be used in catalytic oxidation processes . For example, the oxidation of benzyl alcohol to benzoic acid can be catalyzed by GO . The proposed mechanism for this catalytic oxidation follows the same mechanistic pathway as aldehyde formation, with a difference in the carboxylic acid transition state .
Mécanisme D'action
Target of Action
Benzyl Alcohol Glucuronide is a glucuronide conjugate, which is a type of molecule that plays a significant role in the metabolism of various substances in the body. The primary targets of Benzyl Alcohol Glucuronide are enzymes involved in metabolic processes, particularly those in the liver . These enzymes facilitate the conversion of the compound into its active form .
Mode of Action
Benzyl Alcohol Glucuronide interacts with its targets by undergoing enzymatic reactions. The compound is metabolized by enzymes, leading to the release of the active drug. This process is known as bioactivation . The active drug then interacts with its specific targets, leading to the desired therapeutic effects .
Biochemical Pathways
The biochemical pathways affected by Benzyl Alcohol Glucuronide involve the metabolism of xenobiotics, or foreign substances, in the body. The compound undergoes glucuronidation, a major phase II metabolic pathway. This process involves the addition of a glucuronic acid group to the compound, increasing its water solubility and facilitating its excretion from the body .
Pharmacokinetics
The pharmacokinetics of Benzyl Alcohol Glucuronide involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is absorbed and distributed throughout the body. It is then metabolized primarily in the liver, where it undergoes glucuronidation . The resulting metabolites are more water-soluble, facilitating their elimination from the body through the urine .
Result of Action
The result of the action of Benzyl Alcohol Glucuronide is the release of the active drug, which can exert its therapeutic effects. The specific effects depend on the nature of the active drug. For instance, in the context of antibody-drug conjugates (ADCs), the active drug can bind to specific targets on cancer cells, leading to their destruction .
Action Environment
The action of Benzyl Alcohol Glucuronide can be influenced by various environmental factors. For instance, the presence of other substances can affect the activity of the enzymes involved in its metabolism. Additionally, factors such as pH and temperature can impact the stability of the compound . Understanding these influences is crucial for optimizing the use of the compound in therapeutic applications.
Orientations Futures
Recent studies are intensively concentrated on the development of efficient catalysts in the production of benzyl alcohol with a selective and effective hydrogenation route from benzaldehyde . This work provides a novel approach for the development of a new bifunctional hydrogenation catalyst and may have a significant impact on the advancement of technology to obtain BA with high efficiencies .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phenylmethoxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7/c14-8-9(15)11(12(17)18)20-13(10(8)16)19-6-7-4-2-1-3-5-7/h1-5,8-11,13-16H,6H2,(H,17,18)/t8-,9-,10+,11-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTQUOJQGJBORK-XPORZQOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80430846 | |
| Record name | Benzyl Alcohol Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl Alcohol Glucuronide | |
CAS RN |
5285-02-9 | |
| Record name | Benzyl Alcohol Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Benzyl Alcohol Glucuronide in toxicological studies?
A: Benzyl Alcohol Glucuronide (PBAG) serves as a valuable biomarker for exposure to certain insecticides, notably permethrin. [] This compound is a key metabolite of permethrin and its detection in urine can help assess the extent of human exposure. [] While the research doesn't directly investigate the compound's inherent toxicity, understanding its formation and excretion profile is crucial for evaluating the safety and potential health risks associated with permethrin exposure.
Q2: Can you elaborate on the analytical methods used to detect and quantify Benzyl Alcohol Glucuronide in biological samples?
A: Researchers employed a combination of sophisticated techniques to identify and quantify PBAG. Accelerator mass spectrometry played a crucial role in the initial identification of permethrin metabolites, including PBAG. [] Subsequently, an immunoassay was specifically developed for PBAG, showcasing a limit of quantitation (LOQ) of 1 ng/mL in urine samples. [] This highlights the ability to sensitively and accurately measure PBAG levels, facilitating its use as a reliable biomarker in exposure assessments.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




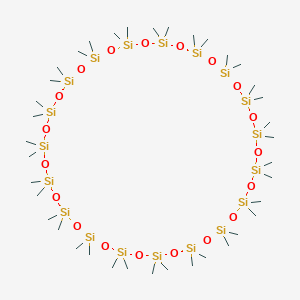
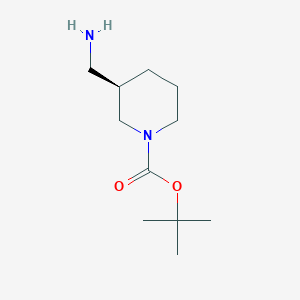

![8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B133891.png)
![4-Butyl-2-phenyl-1-[4-(phenylmethoxy)phenyl]pyrazolidine-3,5-dione](/img/structure/B133904.png)
